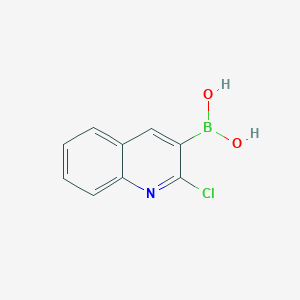
2-氯喹啉-3-硼酸
描述
2-Chloroquinoline-3-boronic acid is a boronic acid derivative with the molecular formula C9H7BClNO2 and a molecular weight of 207.42 g/mol . This compound is known for its utility in various chemical reactions, particularly in the synthesis of complex organic molecules. It is a valuable reagent in the field of organic chemistry due to its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
科学研究应用
2-Chloroquinoline-3-boronic acid has a wide range of applications in scientific research, including:
作用机制
Target of Action
The primary target of 2-Chloroquinoline-3-boronic acid is the tyrosine and phosphinositide kinase . These kinases play a crucial role in various cellular processes, including cell growth, differentiation, and metabolism.
Mode of Action
2-Chloroquinoline-3-boronic acid interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the formation of a carbon-carbon bond between the boronic acid and the kinase target. The process is facilitated by a transition metal catalyst, typically palladium .
Biochemical Pathways
The SM cross-coupling reaction affects various biochemical pathways. The formation of the carbon-carbon bond results in changes to the structure of the kinase, which can alter its activity and influence downstream signaling pathways . The exact pathways affected can vary depending on the specific kinase target and the cellular context.
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , suggesting that 2-Chloroquinoline-3-boronic acid may have favorable bioavailability.
Result of Action
The interaction of 2-Chloroquinoline-3-boronic acid with its kinase targets can result in the inhibition of these kinases . This can lead to changes in cellular signaling and potentially influence cell growth and metabolism. The exact molecular and cellular effects can vary depending on the specific kinase target and the cellular context.
Action Environment
The action of 2-Chloroquinoline-3-boronic acid can be influenced by various environmental factors. For instance, the efficiency of the SM cross-coupling reaction can be affected by the presence of other functional groups, the pH of the environment, and the temperature . Additionally, the stability of 2-Chloroquinoline-3-boronic acid may be influenced by storage conditions .
生化分析
Biochemical Properties
It is known to be used in the preparation of pyrazolopyrimidinamine derivatives, which are inhibitors of tyrosine and phosphinositide kinase . This suggests that 2-Chloroquinoline-3-boronic acid may interact with enzymes and proteins involved in these pathways.
Molecular Mechanism
The molecular mechanism of 2-Chloroquinoline-3-boronic acid is not well-defined. It is known to be a reactant in the preparation of pyrazolopyrimidinamine derivatives, which are inhibitors of tyrosine and phosphinositide kinase . This suggests that it may exert its effects at the molecular level through these pathways.
准备方法
The synthesis of 2-Chloroquinoline-3-boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
化学反应分析
2-Chloroquinoline-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, forming a carbon-carbon bond.
Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst, forming a carbon-nitrogen or carbon-oxygen bond.
Petasis Reaction: This multicomponent reaction involves the boronic acid, an amine, and an aldehyde, forming a new carbon-carbon bond.
Common reagents used in these reactions include palladium and copper catalysts, as well as various ligands to enhance the reaction efficiency
相似化合物的比较
2-Chloroquinoline-3-boronic acid can be compared with other boronic acids, such as:
- 5-Chloro-3-pyridineboronic acid
- 2,6-Dimethoxy-3-pyridineboronic acid
- 2-Thienylboronic acid
- 5-Bromo-2-thienylboronic acid
- 6-Bromo-3-pyridinylboronic acid
- Benzo[b]thien-2-ylboronic acid
- Isopropylboronic acid
What sets 2-Chloroquinoline-3-boronic acid apart is its unique quinoline structure, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and the development of novel therapeutic agents.
属性
IUPAC Name |
(2-chloroquinolin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQXYUOPSOXQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N=C1Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400737 | |
| Record name | 2-Chloroquinoline-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128676-84-6 | |
| Record name | 2-Chloroquinoline-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


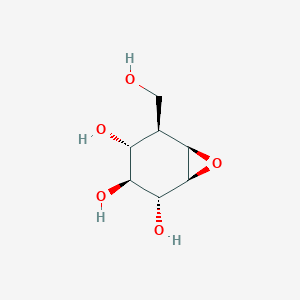
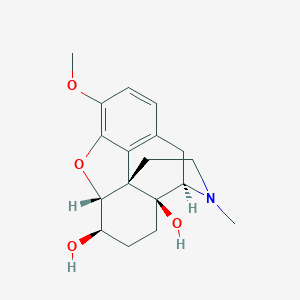
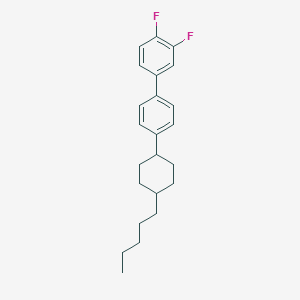
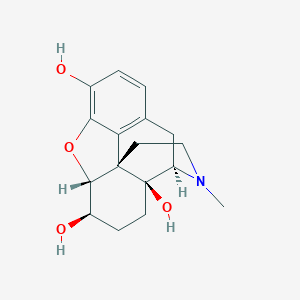
![(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol](/img/structure/B163115.png)
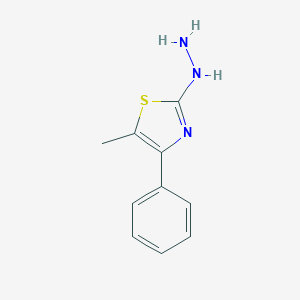
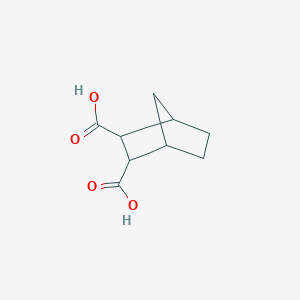
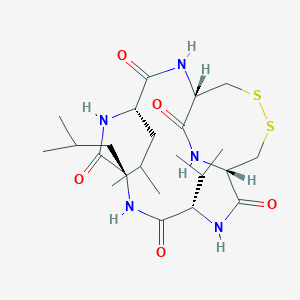

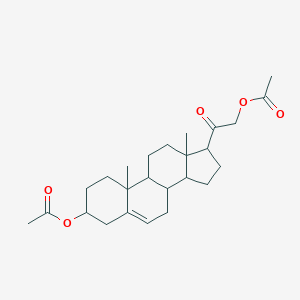
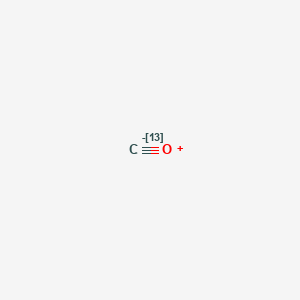

![5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B163136.png)

